Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]-
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Overview
Description
Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- is an organic compound with the molecular formula C10H20OS It is a derivative of pentane, featuring an ethoxy group and a thioether linkage with a 2-methyl-1-propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- typically involves the reaction of 1-bromo-5-ethoxypentane with 2-methyl-1-propenylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually refluxed in an inert atmosphere to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxy group, yielding simpler thioether derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioether derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound may modulate signaling pathways by interacting with specific receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pentane, 1-ethoxy-: Similar structure but lacks the thioether linkage.
Pentane, 1-ethoxy-5-thio-: Similar structure but lacks the 2-methyl-1-propenyl substituent.
Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)oxy]-: Similar structure but has an ether linkage instead of a thioether.
Uniqueness
Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]- is unique due to the presence of both an ethoxy group and a thioether linkage with a 2-methyl-1-propenyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62162-15-6 |
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Molecular Formula |
C11H22OS |
Molecular Weight |
202.36 g/mol |
IUPAC Name |
1-ethoxy-5-(2-methylprop-1-enylsulfanyl)pentane |
InChI |
InChI=1S/C11H22OS/c1-4-12-8-6-5-7-9-13-10-11(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
DJGNQRSCKLYAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCSC=C(C)C |
Origin of Product |
United States |
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